molecular formula C25H26ClNO2 B189933 4-Hydroxy-N-demethyltoremifene CAS No. 125618-41-9

4-Hydroxy-N-demethyltoremifene

Cat. No. B189933
M. Wt: 407.9 g/mol
InChI Key: TYAXQZQJKSMYBD-IZHYLOQSSA-N
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Description

4-Hydroxy-N-demethyltoremifene is a metabolite of Toremifene . Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM) and an antiestrogen used to treat estrogen receptor positive breast cancer .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-N-demethyltoremifene is C25H26ClNO2 . It has a molecular weight of 407.932 . The compound is achiral .


Physical And Chemical Properties Analysis

The molecular formula of 4-Hydroxy-N-demethyltoremifene is C25H26ClNO2, and it has a molecular weight of 407.932 .

Scientific Research Applications

Metabolic and Pharmacological Effects

4-Hydroxy-N-demethyltoremifene, a metabolite of toremifene, exhibits significant biochemical and pharmacological properties. It binds to estrogen receptors (ER), inhibits the growth of MCF-7 cells (a type of breast cancer cell line), and demonstrates antiestrogenic effects similar to toremifene. This metabolite is involved in hormonal effects that may contribute to antitumor actions, though its efficacy against certain types of cancers is considered weak at standard doses. It is metabolically detoxified into (deamino)hydroxylated compounds and carboxylic acids (Kangas, 2004).

Cytochrome P450 Involvement in Metabolism

The metabolism of toremifene involves extensive processing by cytochrome P450-dependent hepatic mixed-function oxidase in humans, yielding major metabolites including 4-Hydroxy-N-demethyltoremifene. This process is mediated by the CYP3A4 isoform, a key enzyme in drug metabolism. The metabolite's formation is notably correlated with other monooxygenase activities also supported by CYP3A4, indicating a significant role of this enzyme in the metabolic pathways of toremifene and its derivatives (Berthou et al., 1994).

Comparative Metabolic Study with Other Drugs

A comparative study of toremifene and tamoxifen, two selective estrogen receptor modulators, revealed insights into their metabolic pathways. The study found that 4-Hydroxy-N-demethyltoremifene formation is catalyzed by enzymes like CYP2C9 and CYP2D6. This comparative analysis helps understand the drug's bioactivation pathway and its impact on clinical outcomes, especially concerning individual variations in metabolism due to genetic differences in these enzymes (Watanabe et al., 2015).

Detection and Characterization in Biological Samples

Techniques like liquid chromatography coupled to mass spectrometry have been employed to detect and characterize drug metabolites like 4-Hydroxy-N-demethyltoremifene in biological samples. This approach is crucial for understanding the drug's metabolic profile and its potential implications in various fields such as anti-doping (Mazzarino et al., 2008).

Safety And Hazards

Toremifene, from which 4-Hydroxy-N-demethyltoremifene is derived, has been shown to prolong the QTc interval in a dose- and concentration-related manner . This can result in a type of ventricular tachycardia called torsades de pointes, which may result in syncope, seizure, and/or death . Toremifene should not be prescribed to patients with congenital/acquired QT prolongation, uncorrected hypokalemia, or uncorrected hypomagnesemia .

Future Directions

Toremifene is under investigation as a preventive agent for prostate cancer in men with high-grade prostatic intraepithelial neoplasia and no evidence of prostate cancer . As 4-Hydroxy-N-demethyltoremifene is a metabolite of Toremifene, it might also be considered for similar investigations in the future.

properties

IUPAC Name

4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO2/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19/h2-14,27-28H,15-18H2,1H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAXQZQJKSMYBD-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-N-demethyltoremifene

CAS RN

125618-41-9
Record name 4-Hydroxy-N-demethyltoremifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125618419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXY-N-DEMETHYLTOREMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79O2QU8O2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Kangas - Cancer chemotherapy and pharmacology, 1990 - Springer
… Especially interesting as antiestrogens are 4-hydroxytoremifene and 4-hydroxy-Ndemethyltoremifene, p-Hydroxylation of 4-hydroxytoremifene to 4,4'-dihydroxytoremifene yields weak …
Number of citations: 82 link.springer.com
SA Hasan, VJ Wiebe, KS Cadman… - Analytical letters, 1990 - Taylor & Francis
Toremifene is a triphenylethylene derivatiye that is currently undergoing Phase I-III clinical trials for antineoplastic activity. Toremifene has also shown chemosensitizing activity in …
Number of citations: 5 www.tandfonline.com
S Dhaneshwar, A Jain, K Tewari - Current Drug Metabolism, 2014 - ingentaconnect.com
… in vivo is mainly due to unchanged toremifene, but its metabolites N-demethyltoremifene, didemethyltoremifene, (deaminohydroxy) toremifene, 4-hydroxy-N-demethyltoremifene, and 4-…
Number of citations: 5 www.ingentaconnect.com

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